3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
CAS No.: 1823183-84-1
Cat. No.: VC2900025
Molecular Formula: C10H4Cl2F3N3O2
Molecular Weight: 326.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823183-84-1 |
|---|---|
| Molecular Formula | C10H4Cl2F3N3O2 |
| Molecular Weight | 326.06 g/mol |
| IUPAC Name | 3-chloro-1-(6-chloropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C10H4Cl2F3N3O2/c11-6-1-5(10(13,14)15)3-18(9(6)19)20-8-2-7(12)16-4-17-8/h1-4H |
| Standard InChI Key | IRDMTGOQPLGBBD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)N(C=C1C(F)(F)F)OC2=CC(=NC=N2)Cl)Cl |
| Canonical SMILES | C1=C(C(=O)N(C=C1C(F)(F)F)OC2=CC(=NC=N2)Cl)Cl |
Introduction
Structural Characteristics and Chemical Classification
Molecular Structure and Components
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one contains several key structural components that define its chemical identity and potential properties:
-
A pyridin-2(1H)-one core structure (a lactam form of 2-hydroxypyridine)
-
A chlorine substituent at position 3 of the pyridine ring
-
A trifluoromethyl group at position 5 of the pyridine ring
-
A 6-chloropyrimidin-4-yloxy substituent attached to the nitrogen at position 1
This complex structure incorporates elements found in several related compounds. The pyridin-2(1H)-one structure shares similarities with 2(1H)-Pyridinone compounds, which feature "a pyridine ring with a keto group" . The chloro substituent at position 3 resembles features found in 3-chloropyridine and 3-chloro-2-hydroxypyridine . The trifluoromethyl group is a structural element present in compounds like 3-chloro-4-(trifluoromethyl)pyridine .
Chemical Classification
The compound falls into several important chemical classifications simultaneously:
-
Pyridinones: Due to the presence of the 2(1H)-one structure
-
Halogenated heterocycles: Containing two chlorine substituents
-
Fluorinated compounds: Featuring a trifluoromethyl group
-
Pyrimidine derivatives: Including a chloropyrimidine ring
-
Ether compounds: Containing an oxygen linkage between heterocyclic rings
This multifaceted classification is significant because it suggests the molecule may exhibit chemical behaviors characteristic of each class, potentially enhancing its versatility in chemical reactions and biological interactions.
Structural Comparison with Related Compounds
Table 1: Structural Comparison of 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one with Related Compounds
Predicted Physical and Chemical Properties
Physical State and Appearance
Based on structurally similar compounds, 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is likely to be a crystalline solid at room temperature. Related compounds like 2(1H)-Pyridinone, 3-chloro-4-hydroxy typically appear as "pale yellow to light brown" solids . The presence of additional functional groups in the target compound might influence its color and crystalline form.
Solubility Characteristics
The compound would likely demonstrate moderate to good solubility in polar organic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This prediction is based on related compounds that are "soluble in polar solvents due to the presence of hydroxyl and keto functional groups" . The target compound's ether linkage and multiple nitrogen atoms would contribute to its polarity, while the trifluoromethyl group would add lipophilic character, potentially enhancing solubility in less polar solvents like chloroform.
Stability and Reactivity
The compound would likely exhibit "moderate stability under standard conditions, but could be sensitive to strong acids or bases" as observed with related pyridinone compounds. The presence of the trifluoromethyl group might enhance stability against oxidative conditions, while the chloro substituents could be susceptible to nucleophilic substitution reactions.
Table 2: Predicted Physicochemical Properties of 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
Chemical Reactivity
The target compound contains several sites that could participate in chemical reactions:
-
The chloro substituents on both the pyridine and pyrimidine rings could undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines, thiols, and hydroxides. Similar reactivity is observed in 3-chloropyridine, which undergoes hydrolysis to form 3-hydroxypyridine .
-
The pyridinone carbonyl group could participate in various condensation reactions and act as a hydrogen bond acceptor in molecular interactions.
-
The ether linkage between the pyridinone and pyrimidine rings might be susceptible to cleavage under certain conditions, particularly with strong acids.
-
The trifluoromethyl group would likely impart specific electronic effects on the molecule, influencing the reactivity of neighboring positions.
Spectroscopic and Analytical Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one would exhibit characteristic NMR patterns:
¹H NMR Spectroscopy
The ¹H NMR spectrum would likely show:
-
Two aromatic proton signals from the pyridine ring (positions 4 and 6)
-
Two aromatic proton signals from the pyrimidine ring (positions 2 and 5)
-
Coupling patterns influenced by the proximity of nitrogen atoms and electronegative substituents
¹³C NMR Spectroscopy
The ¹³C NMR would display signals for:
-
The carbonyl carbon of the pyridinone (approximately 160-165 ppm)
-
The carbon bearing the trifluoromethyl group (appearing as a quartet due to C-F coupling)
-
The carbons of both aromatic rings with characteristic shifts influenced by the electronegative substituents
¹⁹F NMR Spectroscopy
The ¹⁹F NMR would show a characteristic signal for the trifluoromethyl group, likely around -60 to -65 ppm.
The search results mention the use of "360 MHz ¹H-NMR" for investigating related compounds , suggesting that NMR spectroscopy would be a valuable tool for structural characterization of the target molecule.
Infrared (IR) Spectroscopy
The IR spectrum would likely feature characteristic absorption bands for:
-
C=O stretching of the pyridinone ring (approximately 1650-1700 cm⁻¹)
-
C-F stretching from the trifluoromethyl group (1100-1200 cm⁻¹)
-
C-O-C stretching from the ether linkage (1050-1150 cm⁻¹)
-
C-Cl stretching from the chloro substituents (600-800 cm⁻¹)
-
Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion peak corresponding to the molecular weight (approximately 353 g/mol)
-
Characteristic isotope patterns due to the presence of two chlorine atoms
-
Fragmentation patterns involving loss of chlorine, cleavage at the ether linkage, and fragmentation of the trifluoromethyl group
Structure-Activity Relationships
Role of the Pyridinone Core
The pyridinone core (2(1H)-pyridinone) represents a lactam structure that can serve as both a hydrogen bond donor and acceptor in biological systems. This structural feature is found in numerous biologically active compounds and is noted in the search results to potentially confer "antimicrobial or antifungal properties" .
Significance of Halogen Substituents
The chloro substituents at position 3 of the pyridine ring and position 6 of the pyrimidine ring could enhance binding interactions with biological targets through halogen bonding. The search results note that the chlorine atom in related compounds "contributes to its reactivity and potential biological activity, making it of interest in medicinal chemistry" .
Impact of the Trifluoromethyl Group
The trifluoromethyl group at position 5 of the pyridine ring serves several important functions:
-
Increases lipophilicity, potentially enhancing membrane permeability
-
Improves metabolic stability by blocking potential sites of oxidative metabolism
-
Alters the electronic distribution within the molecule, potentially enhancing binding interactions
-
May improve binding selectivity through specific interactions with hydrophobic pockets in target proteins
Contribution of the Pyrimidine Linkage
The attachment of a 6-chloropyrimidin-4-yloxy group to the nitrogen of the pyridinone introduces an additional pharmacophore that could interact with biological targets. Pyrimidine structures are found in many biologically active compounds, including nucleobases, and provide additional sites for hydrogen bonding and π-stacking interactions.
Table 3: Structure-Activity Relationship Analysis of Key Structural Components
Research Gaps and Future Directions
Synthetic Methodology Development
Future research could focus on developing efficient synthetic routes to 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one and related compounds. Potential approaches include:
-
Optimization of reaction conditions for the selective functionalization of the pyridine ring
-
Development of novel methods for the introduction of the trifluoromethyl group
-
Exploration of catalytic methods for the formation of the ether linkage
-
Investigation of one-pot or telescoped processes to streamline the synthesis
Biological Activity Assessment
Comprehensive evaluation of the biological activity of the compound would be valuable, including:
-
Antimicrobial and antifungal screening, given the potential activity suggested for related compounds
-
Enzyme inhibition assays against various targets
-
Receptor binding studies
-
Cell-based assays to evaluate cytotoxicity and other cellular effects
Structure-Property Relationship Studies
The development of structure-property relationships through the synthesis and characterization of analogs could provide valuable insights into:
-
The impact of modifications to the pyridinone core
-
The effect of alternative substituents in place of the chloro groups
-
The role of the trifluoromethyl group in determining physical and biological properties
-
The importance of the ether linkage for activity
Computational Studies
Computational approaches could provide insights into:
-
The conformational preferences of the molecule
-
Potential binding modes with biological targets
-
Electronic distributions and reactivity patterns
-
Prediction of physicochemical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume